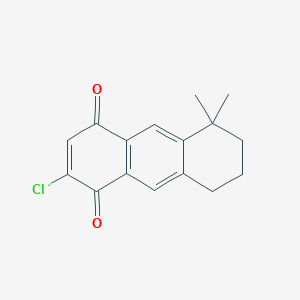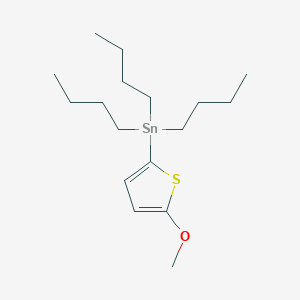
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of lysine residues and an aminobutanoyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves the coupling of L-lysine with 4-aminobutanoic acid under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The reaction is usually carried out in an aqueous or organic solvent, with careful control of pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The aminobutanoyl group can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: It serves as a substrate in enzymatic studies and as a probe for investigating protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: this compound is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The aminobutanoyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide include other lysine derivatives and peptides with aminobutanoyl groups. Examples include:
- N~2~-(4-Aminobutanoyl)-L-lysine
- N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane
Uniqueness
This compound stands out due to its specific combination of lysine residues and the aminobutanoyl group, which confer unique chemical and biological properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
882171-26-8 |
|---|---|
Fórmula molecular |
C16H34N6O3 |
Peso molecular |
358.48 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-(4-aminobutanoyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C16H34N6O3/c17-9-3-1-6-12(20)16(25)22(14(23)8-5-11-19)13(15(21)24)7-2-4-10-18/h12-13H,1-11,17-20H2,(H2,21,24)/t12-,13-/m0/s1 |
Clave InChI |
SFPIBBPEHGQSBE-STQMWFEESA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)N |
SMILES canónico |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)

![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)



![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)


